The synthesis of Oseltamivir Impurity 50 involves several steps, typically starting from commercially available precursors. A notable method described in patent literature outlines a multi-step synthesis that includes:
These steps culminate in obtaining the desired impurity with specific structural characteristics that can be analyzed for quality control purposes .
The molecular structure of Oseltamivir Impurity 50 can be represented by its chemical formula, which reflects its chiral nature. The compound's stereochemistry plays a crucial role in its interaction with biological systems. Detailed structural data can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the identity and purity of the compound during synthesis .
Oseltamivir Impurity 50 participates in various chemical reactions during its synthesis. Key reactions include:
The detailed mechanisms of these reactions often involve complex pathways that are optimized for yield and purity during pharmaceutical production .
While Oseltamivir Impurity 50 itself does not have a therapeutic action, understanding its mechanism involves examining how it may interact with biological systems compared to oseltamivir. The primary action of oseltamivir is as a neuraminidase inhibitor, blocking viral replication in influenza viruses. The presence of impurities like Oseltamivir Impurity 50 could potentially alter this mechanism by affecting drug binding or stability within the body .
Oseltamivir Impurity 50 exhibits specific physical properties such as melting point, solubility, and stability under various conditions. These properties are crucial for determining how the impurity behaves in pharmaceutical formulations:
Oseltamivir Impurity 50 serves several important roles in scientific research:
Process-related impurities constitute inherent components in active pharmaceutical ingredient (API) manufacturing, originating from synthetic intermediates, catalysts, or side reactions. In oseltamivir phosphate production—the antiviral prodrug marketed as Tamiflu—these impurities directly impact therapeutic efficacy and safety profiles. The synthetic pathway involves multi-step reactions starting from shikimic acid or alternative precursors, generating characteristic process impurities at various stages including azide reductions, esterifications, and ring-opening reactions [1] [6]. Impurity 50 exemplifies such a by-product, formed during specific synthetic operations (e.g., epoxidation or acylation). Its presence, even at trace levels, may alter pharmacological behavior or stability of the final formulation, necessitating rigorous characterization and control throughout development cycles.
Global regulatory frameworks mandate comprehensive impurity profiling for oseltamivir APIs to ensure patient safety. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) stipulate explicit acceptance criteria for identified impurities such as "Oseltamivir Acid" (USP) and "Oseltamivir EP Impurity D" (Ph. Eur.) [1] [8]. Impurity 50 falls under analogous scrutiny, requiring quantification below threshold values (typically 0.10%-0.15%) based on maximum daily dosing [3] [7]. Regulatory submissions must include validated analytical methods, structural elucidation data, and toxicological assessments for all impurities exceeding identification thresholds per International Council for Harmonisation (ICH) Q3A(R2). Non-compliance risks delays in market approvals or product recalls, emphasizing the critical role of impurity control in antiviral quality systems.
Impurity 50 is formally categorized under International Council for Harmonisation Q3B(R2) as a "qualifying impurity" due to its process-related origin and potential genotoxic risk inferred from structural alerts (e.g., aziridine or epoxide motifs) [5] [7]. Per International Council for Harmonisation Q3A, it resides in Class 3 (low toxicity potential) if daily intake remains below 50 mg, though specific mutagenicity testing (Ames assay) is prerequisite for definitive classification [5] [8]. The following table summarizes its regulatory positioning:
Table 1: Regulatory Classification of Oseltamivir Impurity 50
International Council for Harmonisation Guideline | Classification Basis | Threshold Limit | Testing Requirement |
---|---|---|---|
Q3A(R2) | Process-Related Organic Impurity | 0.10% | Identification (if >0.10%) |
Q3B(R2) | Degradation Product | 0.15% | Qualification Studies |
M7(R1) | Suspected Genotoxic Impurity | 1.0 μg/day | Bacterial Mutagenicity Assay |
International Council for Harmonisation Q3C additionally governs residual solvents in oseltamivir synthesis, though Impurity 50 is distinct as an organic non-volatile entity [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9